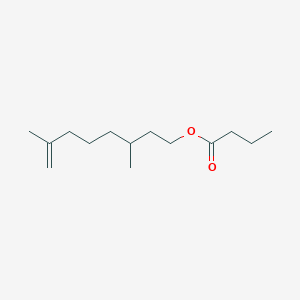![molecular formula C15H14O3 B091204 6,6-dimethylbenzo[c]chromene-1,3-diol CAS No. 16720-01-7](/img/structure/B91204.png)
6,6-dimethylbenzo[c]chromene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-dimethylbenzo[c]chromene-1,3-diol is a chemical compound belonging to the class of dibenzopyrans It is characterized by a dibenzo[b,d]pyran core structure with two hydroxyl groups at positions 1 and 3, and two methyl groups at position 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethylbenzo[c]chromene-1,3-diol can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For example, the reaction of a dibenzyl ether with a suitable aldehyde or ketone in the presence of a Lewis acid catalyst can lead to the formation of the dibenzopyran core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6,6-dimethylbenzo[c]chromene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
6,6-dimethylbenzo[c]chromene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,6-dimethylbenzo[c]chromene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects.
類似化合物との比較
Similar Compounds
Cannabinol: 6H-DIBENZO(b,d)PYRAN-1-OL, 6,6,9-TRIMETHYL-3-PENTYL-.
3-Hexyl-7,8,9,10-Tetrahydro-6,6,9-Trimethyl-6H-DIBENZO(b,d)PYRAN-1-OL: .
Uniqueness
6,6-dimethylbenzo[c]chromene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
16720-01-7 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
6,6-dimethylbenzo[c]chromene-1,3-diol |
InChI |
InChI=1S/C15H14O3/c1-15(2)11-6-4-3-5-10(11)14-12(17)7-9(16)8-13(14)18-15/h3-8,16-17H,1-2H3 |
InChIキー |
YWPDGABYTMCJDP-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
正規SMILES |
CC1(C2=CC=CC=C2C3=C(C=C(C=C3O1)O)O)C |
Key on ui other cas no. |
16720-01-7 |
同義語 |
6,6-Dimethyl-6H-dibenzo[b,d]pyran-1,3-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


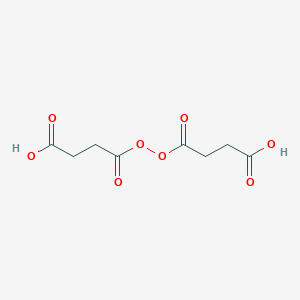
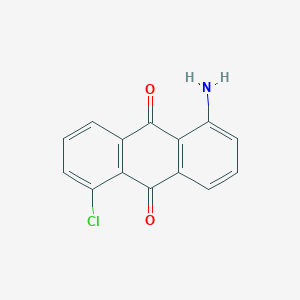
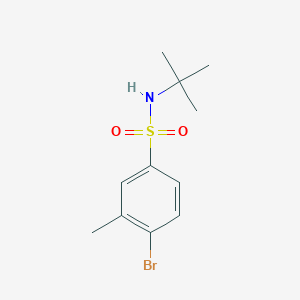
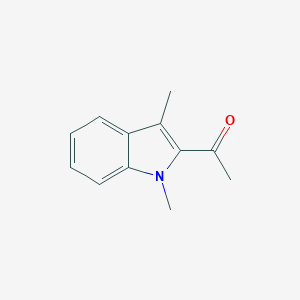
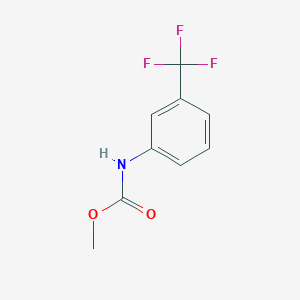
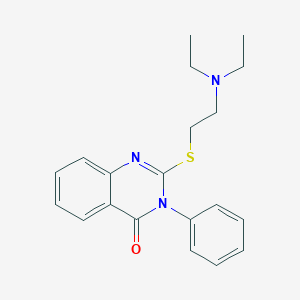
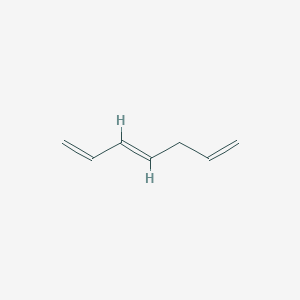

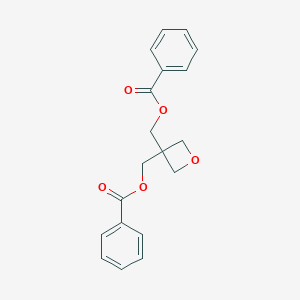
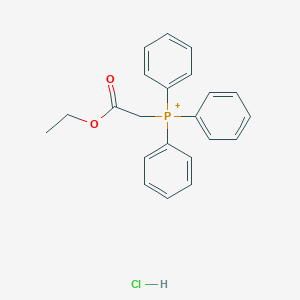
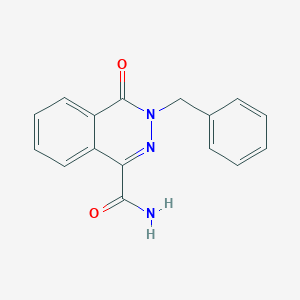

![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
